Product packaging for alpha-Eudesmol(Cat. No.:CAS No. 473-16-5)

alpha-Eudesmol

Cat. No.: B1203450
CAS No.: 473-16-5
M. Wt: 222.37 g/mol
InChI Key: FCSRUSQUAVXUKK-VNHYZAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Eudesmol is a sesquiterpenoid alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . This compound has demonstrated significant cytotoxic activity against a range of tumor cell lines, making it a valuable compound in oncological and pharmacological research. Studies have shown that this compound is capable of inducing caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells, a mechanism of programmed cell death that is a key target in cancer therapy . This apoptotic activity is characterized by observable morphological changes in cells and a measured loss of mitochondrial membrane potential, leading to the activation of executioner caspases such as caspase-3 . Among its isomers, this compound has exhibited notable potency, with IC₅₀ values ranging from 5.38 ± 1.10 to 10.60 ± 1.33 μg/mL against murine melanoma (B16-F10) and chronic myeloid leukemia (K562) cell lines, respectively . The investigation of eudesmol isomers, including this compound, provides a promising avenue for developing novel anticancer strategies focused on activating intrinsic apoptotic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1203450 alpha-Eudesmol CAS No. 473-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRUSQUAVXUKK-VNHYZAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883392
Record name 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-16-5
Record name α-Eudesmol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Eudesmol
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Record name 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-
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Record name 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-
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Record name .ALPHA.-EUDESMOL
Source FDA Global Substance Registration System (GSRS)
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Biosynthesis and Natural Production

The creation of alpha-eudesmol in biological systems is a multi-step process involving specific pathways and enzymatic reactions.

Mevalonate (B85504) Pathway as the Primary Biosynthetic Route

The biosynthesis of sesquiterpenoids, including this compound, primarily occurs through the mevalonate (MVA) pathway. nih.govscielo.br This metabolic route, located in the cytosol of plant cells, is responsible for producing the fundamental building blocks for a vast array of terpenoid compounds. nih.govgenome.jp The MVA pathway begins with the condensation of acetyl-CoA molecules and proceeds through a series of enzymatic steps to generate isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scielo.brgenome.jp These five-carbon units are the universal precursors for all terpenoids. genome.jppnas.org While another pathway, the methylerythritol phosphate (B84403) (MEP) pathway, exists in plastids for the synthesis of other terpene classes, the MVA pathway is the principal source of precursors for sesquiterpenes synthesized in the cytosol. nih.govpnas.orgbiorxiv.org

Farnesyl Pyrophosphate (FPP) as the Key Precursor for Sesquiterpenes

The fifteen-carbon molecule, (2E,6E)-farnesyl pyrophosphate (FPP), serves as the direct precursor for the synthesis of all sesquiterpenes, including this compound. smolecule.comvaia.com FPP is formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP. genome.jp This crucial intermediate stands at a branch point in terpenoid biosynthesis, from which a wide diversity of sesquiterpenoid structures is generated through the action of various sesquiterpene synthase enzymes. genome.jpsmolecule.com The conversion of FPP to this compound is a key reaction catalyzed by a specific class of enzymes. smolecule.comuniprot.org

Enzymatic Cyclization Processes (e.g., 1,10-cyclisation to (E,E)-germacradienyl cation)

The transformation of the linear FPP molecule into the bicyclic structure of this compound involves a complex series of enzymatic cyclization reactions. The process is initiated by the removal of the pyrophosphate group from FPP, which generates a farnesyl cation. ebi.ac.uk This is followed by a 1,10-cyclization, where the double bond at C10 attacks the C1 carbocation, leading to the formation of a ten-membered ring intermediate known as the (E,E)-germacradienyl cation. ebi.ac.ukbeilstein-journals.orgresearchgate.netbeilstein-journals.org This reactive cation is a pivotal intermediate in the biosynthesis of many eudesmane (B1671778) and guaiane (B1240927) sesquiterpenes. researchgate.netbeilstein-journals.org

Role of Putative Intermediates (e.g., Hedycaryol) in Eudesmol Formation

Following the formation of the (E,E)-germacradienyl cation, it is proposed that this intermediate is captured by a water molecule to form the neutral sesquiterpene alcohol, hedycaryol (B1638063). beilstein-journals.orgresearchgate.netbeilstein-journals.org Hedycaryol is considered an important intermediate in the biosynthesis of various sesquiterpene alcohols. researchgate.netscielo.sa.cr The biosynthesis is thought to proceed through the reprotonation of hedycaryol, initiating a second cyclization event. beilstein-journals.orgnih.gov This subsequent ring closure forms the characteristic bicyclic eudesmane skeleton, which, after deprotonation, yields this compound among other related eudesmol isomers. beilstein-journals.orgbeilstein-journals.org

Characterization of Sesquiterpene Synthase Enzymes

The specific enzymes that catalyze the conversion of FPP to this compound are known as this compound synthases.

This compound Synthase (EC 4.2.3.85) from Diverse Organisms (e.g., Streptomyces chartreusis, Zingiber zerumbet)

This compound synthase (EC 4.2.3.85) is the enzyme responsible for the reaction that converts (2E,6E)-farnesyl diphosphate (B83284) and water into this compound and diphosphate. uniprot.orgwikipedia.orggenome.jpqmul.ac.uk This enzyme has been identified and characterized in both bacteria and plants.

In the bacterium Streptomyces chartreusis, novel sesquiterpene synthases have been discovered, including an this compound synthase. proteopedia.orgbiocrick.commdpi.comnih.gov This enzyme was found to produce this compound as a major product, with 10-epi-delta-eudesmol and elemol (B1671167) as side products. proteopedia.orgbiocrick.comnih.gov The crystal structure of the this compound synthase from S. chartreusis has been determined, providing structural insights into its catalytic mechanism. proteopedia.orgebi.ac.uk

In the plant kingdom, an enzyme with this compound synthase activity has been isolated from ginger (Zingiber zerumbet). smolecule.comuniprot.orgmicrobialtec.comexpasy.org Interestingly, the recombinant enzyme from ginger is a multi-product enzyme, yielding primarily beta-eudesmol (B191218) (62.6%), along with 10-epi-gamma-eudesmol (B83267) (16.8%), this compound (10%), and aristolene (5.6%). qmul.ac.ukmicrobialtec.comexpasy.org This highlights the complexity of sesquiterpene biosynthesis, where a single enzyme can often produce a range of related products from the same precursor. uniprot.orgexpasy.org

7-epi-alpha-Eudesmol (B53888) Synthase and Related Enzymes

The biosynthesis of this compound and its isomers is primarily catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). A key enzyme in this process is 7-epi-alpha-eudesmol synthase . This enzyme facilitates the conversion of the precursor molecule, farnesyl diphosphate (FPP), into the characteristic eudesmane skeleton through a series of cyclization reactions. smolecule.com

Research has identified these synthases in various organisms. For instance, a 7-epi-α-eudesmol synthase from Streptomyces flavidovirens was characterized, which, in addition to the primary product, also produced hedycaryol and germacrene A, indicating a degree of product promiscuity. nih.govbeilstein-journals.org Similarly, an this compound synthase isolated from the bacterium Streptomyces chartreusis was found to produce this compound along with side products like 10-epi-δ-eudesmol and elemol. nih.gov

The broader family of sesquiterpene synthases is responsible for the immense diversity of sesquiterpenoids in nature. These enzymes take the common precursor, FPP, and through sophisticated carbocation-driven reaction mechanisms, generate a wide array of cyclic and acyclic structures. numberanalytics.comnih.govmdpi.com The enzyme from ginger (Zingiber zerumbet), for example, produces β-eudesmol, 10-epi-γ-eudesmol, and aristolene alongside this compound. wikipedia.org

Genetic and Molecular Basis of Synthase Activity and Substrate Specificity

The activity and specificity of enzymes like 7-epi-alpha-eudesmol synthase are rooted in their genetic code and three-dimensional structure. Sesquiterpene synthase genes are widespread and often exist as complex gene families within a single plant species. sippe.ac.cn These genes encode proteins that contain conserved motifs, such as the aspartate-rich (DDxxD) and (NSE/DTE) motifs, which are crucial for binding the diphosphate group of the FPP substrate and coordinating with a magnesium ion cofactor to initiate the catalytic reaction. mdpi.commdpi.com

The structural diversity of the products generated by these enzymes is determined by the specific amino acid sequence of the enzyme's active site. This "pocket" dictates how the FPP molecule folds and the precise sequence of cyclizations, hydride shifts, and rearrangements the resulting carbocation intermediate undergoes. acs.org For example, the crystal structure of an α-eudesmol synthase from S. chartreusis has provided the first structural insights into this specific class of enzymes, revealing the basis for its product outcome. nih.govebi.ac.uk

Studies have shown that even minor changes in the amino acid sequence can dramatically alter the product profile. Site-directed mutagenesis experiments on 7-epi-α-eudesmol synthase, where large amino acid residues in the active site were replaced with smaller ones, successfully widened the catalytic cavity. This modification turned the enzyme into a di- or sesterterpene synthase, demonstrating the critical role of active site architecture in determining substrate specificity and product outcome. acs.org Furthermore, different members of a sesquiterpene synthase gene family can be expressed differently depending on the plant tissue, developmental stage, or in response to environmental triggers like fungal elicitors, allowing the plant to produce specific defensive compounds where and when they are needed. sippe.ac.cn

Natural Occurrence and Chemodiversity in Plant Species

This compound is a constituent of the essential oils of numerous plants, contributing to their aromatic profiles. Its concentration, however, can vary significantly.

Distribution in Essential Oils from Various Plant Families

This compound has been identified in the essential oils of a diverse range of plant species. Analysis of leaf oil from Eastern Red Cedar (Juniperus virginiana) has confirmed the presence of α-eudesmol, along with its isomers β- and γ-eudesmol. essencejournal.comcdnsciencepub.com In some samples of Juniperus scopulorum, the combined concentration of alpha- and beta-eudesmol in the oil ranged from 1.6% to 3.0%. ashs.org

The essential oil from the leaves of Ocotea dispersa is particularly rich in this compound, with studies reporting α-eudesmol as the major constituent at 20.9%. tandfonline.comtandfonline.com In the Peruvian pepper tree (Schinus molle), α-eudesmol is a notable component of the leaf and stem essential oils. One study on Tunisian specimens found 12.76% α-eudesmol in the leaf oil and 7.01% in the stem oil. dergipark.org.trjocpr.com Another analysis of an Algerian variety reported 6.1% α-eudesmol. actahort.org

Other plants known to contain this compound include Magnolia obovata, Rhododendron dauricum, and Cryptomeria japonica. smolecule.comnih.gov In Cryptomeria japonica (Sugi), the presence of this compound is so significant that a "eudesmol chemotype" has been identified. researchgate.net Foliage oil from Azorean C. japonica has been found to contain α-eudesmol at levels of 5-6%. mdpi.com

Distribution of this compound in Select Plant Essential Oils
Plant SpeciesPlant PartThis compound Content (%)Region/Notes
Ocotea dispersaLeaves20.9%-
Schinus molleLeaves12.76%Tunisia
Schinus molleStem7.01%Tunisia
Schinus molle-6.1%Algeria
Cryptomeria japonicaFemale Cones6%Azores
Cryptomeria japonicaFoliage5-6%Azores
Juniperus virginianaLeaves2.5-2.9%Berry oil
Juniperus scopulorumLeaves1.6-3.0% (combined with β-eudesmol)-

Factors Influencing Essential Oil Composition and this compound Content

The chemical makeup of an essential oil, including its this compound content, is not static. It is influenced by a multitude of factors, leading to significant variations even within the same species. mdpi.com

Plant Part: The concentration of essential oil components often differs between various parts of the plant, such as leaves, stems, fruits, and flowers. nih.govcore.ac.ukscielo.org.pe For instance, in Schinus molle, the concentration of α-eudesmol was found to be higher in the leaf oil (12.76%) compared to the stem oil (7.01%). jocpr.com Similarly, different parts of Cryptomeria japonica, like foliage, bark, and cones, yield oils with distinct chemical profiles. mdpi.comupch.edu.pe

Environmental Conditions: Abiotic factors play a crucial role in shaping the production of sesquiterpenes. nih.gov Temperature is a primary driver of sesquiterpene emissions. researchgate.net Other factors such as light availability, water stress (drought or flooding), soil type, and even ozone pollution can significantly alter the biosynthesis and emission of these compounds. numberanalytics.comnih.govresearchgate.net

Cultivation and Harvesting Methods: Agricultural practices, including the timing of harvest, can impact the final composition of the essential oil. nih.gov The developmental stage of the plant is a significant factor, with secondary metabolite concentrations changing as the plant matures. nih.gov The method used for drying the plant material and the technique for extracting the oil (e.g., hydrodistillation vs. steam distillation) can also lead to quantitative differences in the resulting oil. researchgate.netmdpi.comscielo.org.pe For example, studies on Cryptomeria japonica have shown that the distillation method strongly influences the quantitative composition of the essential oil. researchgate.net Seasonal variations also affect oil composition, as seen in Juniperus scopulorum, where constituent levels fluctuate throughout the year. ashs.orgcore.ac.uk

Synthetic Strategies and Chemical Modifications

Total Synthesis Approaches

The complete synthesis of alpha-eudesmol from simple, achiral starting materials is a significant challenge in organic chemistry. Researchers have devised several strategies to construct its characteristic decalin core with precise stereochemical control.

Stereoselective and Enantioselective Synthesis (e.g., from Thujone-Derived Intermediates)

A notable strategy for the stereoselective synthesis of (+)-alpha-eudesmol utilizes thujone, a readily available chiral starting material. cdnsciencepub.comresearchgate.net This approach leverages the inherent stereochemistry of thujone to establish the required stereocenters in the final product.

The synthesis begins with the conversion of thujone into a key keto-diol intermediate. cdnsciencepub.com This intermediate, possessing the correct absolute configurations at C-5, C-7, and C-10, serves as a crucial building block. cdnsciencepub.com The keto-diol is then transformed into an inseparable mixture of isomeric tosylhydrazones. cdnsciencepub.com Subsequent treatment of this mixture under Bamford-Stevens reaction conditions yields a mixture of hydroxyalkenes, with the desired isomer being the major product. cdnsciencepub.com This key alkene is then converted to its corresponding tosylate, which upon reduction with lithium aluminum hydride (LAH), affords (+)-alpha-eudesmol. cdnsciencepub.com This synthetic route highlights the utility of the chiral pool approach, where a naturally occurring chiral molecule is used as a template to synthesize another complex chiral target.

Catalytic Methodologies for Eudesmane (B1671778) Skeleton Construction (e.g., Palladium-Catalyzed Enantioselective Alkylation)

Modern catalytic methods have provided elegant and efficient solutions for constructing the eudesmane skeleton with high enantioselectivity. nih.govnih.gov A key transformation in this context is the palladium-catalyzed enantioselective alkylation of vinylogous ester substrates. nih.govnih.gov This reaction is instrumental in creating the C(10) all-carbon quaternary stereocenter, a common and challenging structural feature in eudesmane sesquiterpenoids. nih.gov

This strategy allows for a formal total synthesis of (-)-alpha-eudesmol. nih.gov The process involves the asymmetric alkylation of a vinylogous ester, which sets the crucial C(10) stereocenter. nih.gov The resulting product can then be further elaborated through a series of reactions, including a diastereoselective hydrogenation to establish the C(7) stereochemistry, to access key intermediates that have been previously converted to (-)-alpha-eudesmol. nih.gov The success of this methodology relies on the development and application of chiral ligands that can effectively control the stereochemical outcome of the palladium-catalyzed reaction. nih.govcaltech.edu

Multi-step Organic Reactions to Construct the Eudesmane Framework

The construction of the eudesmane framework often involves a sequence of well-established organic reactions. researchgate.net These multi-step syntheses typically focus on the strategic formation of the decalin ring system and the introduction of the necessary functional groups.

A "two-phase" synthetic strategy, inspired by terpene biosynthesis, has been influential in this area. researchgate.netnih.gov The initial "cyclase phase" involves the construction of the basic carbocyclic skeleton. researchgate.netnih.gov This can be followed by an "oxidase phase," where functional groups are introduced through selective oxidation reactions. researchgate.netnih.gov While not always explicitly following this biomimetic model, many total syntheses of eudesmanes employ a logical progression of bond-forming and functional group manipulation steps to achieve the final target.

Semisynthesis and Derivatization

Semisynthesis, which starts from readily available, structurally related natural products, offers a more direct route to this compound and its analogs. This approach is often more efficient than total synthesis.

Chemical Reactivity and Functional Group Transformations (e.g., Oxidation, Reduction, Substitution Reactions)

This compound, as a tertiary alcohol and a sesquiterpenoid, can undergo a variety of chemical transformations. These reactions are useful for confirming its structure and for preparing derivatives with potentially new biological activities. Typical reactions include oxidation, reduction, and substitution. smolecule.com For instance, the hydroxyl group can be targeted for derivatization, and the double bond within the decalin ring system can participate in various addition reactions. The Bamford-Stevens reaction, which converts tosylhydrazones to alkenes, has been utilized in synthetic routes involving this compound intermediates. cdnsciencepub.comsmolecule.com

Structure-Activity Relationship (SAR) Studies of this compound and Its Isomers

The biological activity of eudesmol is highly dependent on its stereochemistry. The spatial arrangement of the hydroxyl group and the position of the double bond in its isomers—alpha-, beta-, and gamma-eudesmol (B72145)—as well as its epimers, lead to significant differences in their biological effects.

Alpha-, beta-, and gamma-eudesmol are structural isomers that often occur together in plant essential oils. botanicalsciences.com.mxbiocrick.com Their varying structures result in a spectrum of biological activities, with studies often comparing their efficacy.

Research on the essential oil of Guatteria friesiana, which contains all three isomers, demonstrated their cytotoxic potential against various human tumor cell lines. researchgate.net A comparative analysis of their individual activities showed that this compound and gamma-eudesmol possessed moderate cytotoxicity, while beta-eudesmol (B191218) was found to have weak activity. researchgate.net The potent cytotoxic effect of the complete essential oil suggests a synergistic interaction between its components. researchgate.net Similarly, an extract from Conamomum vietnamense rhizomes, rich in α-eudesmol (26.84%), β-eudesmol (15.02%), and γ-eudesmol (6.21%), showed notable cytotoxic effects against five human cancer cell lines. botanicalsciences.com.mx

In another study, the isomers extracted from Guatteria species exhibited strong antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. sci-hub.se The subtle structural differences between the isomers, particularly the location of the double bond and the stereochemistry of the isopropyl group, are believed to be responsible for these variations in bioactivity. researchgate.net

Table 1: Comparative Cytotoxicity (IC₅₀ in µg/mL) of Eudesmol Isomers researchgate.net
Cell LineThis compoundBeta-EudesmolGamma-Eudesmol
HCT-8 (colon)11.3> 2511.6
HL-60 (leukemia)5.7> 259.1
MDA-MB-435 (melanoma)19.4> 2520.6
SF-295 (glioblastoma)10.124.17.1

7-epi-alpha-Eudesmol (B53888) is a stereoisomer (epimer) of this compound. nih.gov It is a known constituent of various plant essential oils, including those from Callicarpa americana (9.4%) and Valeriana rigida (5.0%). mdpi.comnih.gov As a eudesmane sesquiterpenoid, it features a hydroxy group at C-11 and a double bond between C-3 and C-4, with the stereochemistry at the C-7 position being inverted relative to this compound. nih.govebi.ac.uk

10-epi-gamma-Eudesmol (B83267) is another stereoisomer within the eudesmol family, characterized by an inverted configuration at the C-10 position compared to gamma-eudesmol. nih.gov It is a component of essential oils from plants like Amyris balsamifera and Pelargonium graveolens.

The modification of natural compounds to create structural analogs and derivatives is a common strategy in medicinal chemistry to enhance activity, improve stability, or alter pharmacokinetic properties. mdpi.comtsijournals.comnih.govfrontiersin.org In the context of sesquiterpenoids, acetate (B1210297) derivatives are frequently synthesized and studied. For example, elemol (B1671167) acetate was identified as a major component (13.2%) in the essential oil of Chenopodium botrys, which also contained this compound (16.81%). brieflands.com

While specific research focusing solely on the biological activity of this compound acetate is not widely documented in the reviewed literature, the principles of derivatization are well-established. Acetylation of the hydroxyl group on this compound would produce this compound acetate. This modification would increase the lipophilicity of the molecule, which could influence its absorption and interaction with biological membranes and protein targets. The synthesis of such derivatives is a key step in developing comprehensive Structure-Activity Relationship (SAR) models, which help in designing new compounds with potentially improved therapeutic properties. mdpi.comnih.gov

Pharmacological Activities and Molecular Mechanisms Pre Clinical Investigations

Antineoplastic and Cytotoxic Activities

Studies have demonstrated the potential of alpha-eudesmol as an antineoplastic and cytotoxic agent, showing efficacy against a range of cancer cell lines and in animal models.

In Vitro Cytotoxicity against Various Cancer Cell Lines

This compound has exhibited cytotoxic effects against several human cancer cell lines. Research has shown its ability to inhibit the growth of various cancer cells, with IC50 values indicating its potency. For instance, this compound displayed cytotoxicity against human colon carcinoma (HCT-8), human promyelocytic leukemia (HL-60), and human melanoma (MDA-MB-435) cell lines with IC50 values ranging from 5.7 to 19.4 µg/mL. nih.govresearchgate.net Specifically, the IC50 value for HL-60 cells was 5.7 µg/mL, while for MDA-MB-435 cells, it was 19.4 µg/mL. nih.govresearchgate.net

In a study investigating eudesmol isomers, this compound demonstrated cytotoxicity against human chronic myelogenous leukemia (K562) cells with an IC50 value of 10.60 ± 1.33 μg/mL. researchgate.net The same study also reported its activity against human hepatocellular carcinoma (HepG2) cells. researchgate.net The essential oil of Guatteria friesiana, which contains this compound as a major component, showed potent cytotoxicity against HCT-8 and HL-60 cell lines, with IC50 values of 1.7 to 9.4 µg/mL. nih.govresearchgate.net

Interactive Table: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µg/mL)
HL-60 Human promyelocytic leukemia 5.7
HCT-8 Human colon carcinoma 1.7-9.4 (as major component of essential oil)
K562 Human chronic myelogenous leukemia 10.60 ± 1.33
MDA-MB-435 Human melanoma 19.4

Note: IC50 values represent the concentration of a substance needed to inhibit the growth of 50% of a cell population.

Mechanisms of Cell Death Induction

The cytotoxic effects of this compound appear to be mediated through the induction of apoptosis, a form of programmed cell death. researchgate.net Studies on eudesmol isomers, including this compound, have revealed that they induce key apoptotic events in cancer cells. researchgate.net

Treatment of human hepatocellular carcinoma HepG2 cells with eudesmol isomers led to morphological changes characteristic of apoptosis. researchgate.net A crucial step in this process is the loss of mitochondrial membrane potential. researchgate.net This disruption of the mitochondria, the cell's powerhouse, is a key event in the intrinsic pathway of apoptosis. mdpi.comscielo.org.arembopress.org The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm. mdpi.comscielo.org.ar

Furthermore, this compound and its isomers have been shown to increase the activation of caspase-3 in HepG2 cells. researchgate.net Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. mdpi.complos.org Specifically, caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the dismantling of the cell. mdpi.complos.org This caspase-mediated pathway is a hallmark of apoptosis. researchgate.net

In Vivo Antitumor Effects in Animal Models

The antitumor potential of this compound has also been investigated in animal models. The essential oil of Guatteria friesiana, with this compound as a major constituent, demonstrated a significant antitumor effect in mice bearing Sarcoma 180 tumors. nih.govresearchgate.net

In these studies, intraperitoneal administration of the essential oil resulted in tumor growth inhibition rates ranging from 43.4% to 54.2%. nih.govresearchgate.net Oral administration also showed an effect, with inhibition rates between 6.6% and 42.8%. nih.gov These findings suggest that the antitumor activity observed could be attributed to its main components, including alpha-, β-, and γ-eudesmol. nih.govresearchgate.net Another study on the essential oil of Guatteria pogonopus also showed in vivo antitumor activity in the Sarcoma 180 model. ufc.br

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in pre-clinical models, primarily through its action on calcium channels and inhibition of neurogenic inflammation.

Calcium Channel Modulatory Activity

This compound has been identified as a potent blocker of P/Q-type voltage-gated calcium channels. nih.govneurotransmitter.nethimeji-du.ac.jp These channels are crucial for neurotransmitter release from nerve terminals. nih.gov By blocking these channels, this compound can modulate neuronal activity. nih.gov Specifically, it has been shown to inhibit the presynaptic ω-agatoxin IVA-sensitive (P/Q-type) Ca2+ channels. nih.gov This action is significant as these channels are involved in the release of neuropeptides that mediate inflammatory responses. nih.gov

Inhibition of Neurogenic Vasodilation and Extravasation in Models of Inflammation

Neurogenic inflammation is a type of inflammatory response initiated by the release of neuropeptides from sensory nerve endings. nih.gov This process involves vasodilation (widening of blood vessels) and plasma extravasation (leakage of fluid from blood vessels into surrounding tissue). nih.gov

Studies have shown that this compound can effectively inhibit these key events in neurogenic inflammation. nih.govneurotransmitter.net In a rat model where the trigeminal ganglion was electrically stimulated, intravenous administration of this compound dose-dependently reduced neurogenic vasodilation in the facial skin. nih.gov It also significantly decreased dural plasma extravasation. nih.gov

The mechanism behind this anti-inflammatory action is believed to be the inhibition of neuropeptide release from sensory nerve terminals. nih.gov this compound has been shown to inhibit the depolarization-evoked release of calcitonin gene-related peptide (CGRP) and substance P (SP), two key neuropeptides involved in neurogenic inflammation. nih.gov This suggests that this compound's ability to block P/Q-type calcium channels leads to a reduction in the release of these inflammatory mediators, thereby attenuating the inflammatory response. nih.gov This has led to suggestions that it could be a useful agent for treating conditions involving neurogenic inflammation, such as migraine. nih.govacgpubs.org

Modulation of Immunomodulatory Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB))

Pre-clinical research suggests that eudesmol isomers, including α-eudesmol, can modulate inflammatory responses by influencing key signaling pathways. While much of the specific research has focused on its isomer, β-eudesmol, the findings provide strong indications for the potential immunomodulatory activities of the eudesmol class of compounds.

Studies have shown that β-eudesmol can exert anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. d-nb.infosci-hub.seresearchgate.net NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a key step in the inflammatory process. Research has demonstrated that β-eudesmol can inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). d-nb.inforesearchgate.net This inhibition of the NF-κB pathway is a significant mechanism underlying the anti-inflammatory properties observed in pre-clinical models. d-nb.infosci-hub.se For instance, in human dermal fibroblasts, β-eudesmol was found to decrease NF-κB promoter activity in a dose-dependent manner. d-nb.info Furthermore, in a mouse model of sepsis-induced liver injury, β-eudesmol treatment was shown to down-regulate the up-regulation of p-p65, a key component of the NF-κB complex. researchgate.net

The molecular targets associated with the pharmacological activities of β-eudesmol are diverse and include the modulation of several signaling cascades beyond just NF-κB, such as the Janus kinases (JAKs)/signal transducer and activator of transcription proteins (STATs) and mitogen-activated protein kinase (MAPK) pathways. sci-hub.se These pathways are interconnected and play significant roles in immunity and inflammation. The ability of eudesmol to influence these pathways highlights its potential as a modulator of the immune response.

Antimicrobial and Antifungal Properties

This compound, often as a component of essential oils, has been investigated for its activity against a range of bacterial pathogens. Essential oils containing α-eudesmol have demonstrated inhibitory effects against Helicobacter pylori, a bacterium implicated in various gastric diseases. udla.clmdpi.com One study found that an essential oil with α-eudesmol as a constituent showed antibacterial activity against H. pylori. udla.cl Another study on Achillea millefolium extract and its fractions also reported effectiveness against H. pylori strains. mdpi.com

The activity of α-eudesmol against Staphylococcus aureus and Escherichia coli has also been reported, primarily in the context of essential oil compositions. Essential oils from Blumea balsamifera, containing α-eudesmol, exhibited antibacterial action against S. aureus. nih.gov Similarly, essential oils from Amyris balsamifera, which can contain α-eudesmol, have been reported to possess antimicrobial activity against S. aureus and E. coli. icm.edu.pl However, the efficacy can be variable. For example, an essential oil from Inula viscosa containing a small percentage of α-eudesmol showed considerable inhibition against E. coli and other bacteria, but its direct contribution is difficult to ascertain. scholarsresearchlibrary.com It is important to note that some studies have found that essential oils containing α-eudesmol were inactive against certain bacteria. nih.gov The antimicrobial activity is often attributed to the synergistic effects of multiple compounds within the essential oil. nih.gov

Antibacterial Activity of Essential Oils Containing α-Eudesmol
Bacterial PathogenSource of Essential Oil/ExtractKey FindingsCitations
Helicobacter pyloriLippia origanoidesEssential oil containing α-eudesmol (4.8%) showed antimicrobial activity. udla.cl
Helicobacter pyloriAchillea millefoliumExtract and its fractions demonstrated antibacterial effects. mdpi.com
Staphylococcus aureusBlumea balsamiferaEssential oils from immature leaves showed distinctive antibacterial activity (MIC 0.5 mg/mL, MBC 1 mg/mL). nih.gov
Staphylococcus aureusAmyris balsamiferaReported to possess antimicrobial activity against S. aureus. icm.edu.pl
Escherichia coliInula viscosaEssential oil with α-eudesmol (0.9%) inhibited the growth of E. coli. scholarsresearchlibrary.com
Escherichia coliAmyris balsamiferaReported to possess antimicrobial activity against E. coli. icm.edu.pl

This compound has also been evaluated for its antifungal properties. Essential oils containing α-eudesmol have shown activity against the pathogenic fungus Paracoccidioides brasiliensis. An essential oil from Blepharocalyx salicifolius, which included α-eudesmol (6.88%), demonstrated antifungal activity against P. brasiliensis with a minimum inhibitory concentration (MIC) of 156.25 μg·mL⁻¹. nih.govunesp.br

Antifungal Activity of Essential Oils Containing α-Eudesmol
Fungal PathogenSource of Essential OilKey FindingsCitations
Paracoccidioides brasiliensisBlepharocalyx salicifoliusEssential oil containing α-eudesmol (6.88%) showed antifungal activity with a MIC of 156.25 μg·mL⁻¹. nih.govunesp.br
Candida albicansLippia origanoidesEssential oil containing α-eudesmol (2.6%) was evaluated for its antifungal properties. nih.gov
Candida speciesMyrcia multifloraEssential oils containing α-eudesmol were assessed for fungicidal action. mdpi.com

Antioxidant Capacity

This compound has been identified as a contributor to the antioxidant activity of various plant essential oils, as demonstrated by its ability to scavenge free radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. biocrick.comfrontiersin.org In studies on essential oils from Camellia nitidissima, which is rich in α-eudesmol, antioxidant activities were confirmed using both DPPH and ABTS radical-scavenging assays. biocrick.com Similarly, essential oil from Drimys winteri, containing α-eudesmol, exhibited moderate free radical scavenging activity in both DPPH and ABTS tests. frontiersin.org

The antioxidant capacity of essential oils from Blumea balsamifera was found to be related to their content of α-eudesmol, among other terpenoids, with the highest activity observed in oils extracted from immature leaves. nih.gov Research on Rhanterium epapposum essential oil, where α-eudesmol was a dominant component (11.98%), also demonstrated dose-dependent antioxidant scavenging activity in DPPH and ABTS assays, with IC50 values of 517.59 and 350.24 μg/mL, respectively. researchgate.net

Antioxidant Activity of Essential Oils Containing α-Eudesmol
Source of Essential OilAssayKey FindingsCitations
Camellia nitidissimaDPPH & ABTSFlower oil rich in α-eudesmol (34.3%) showed antioxidant activity. biocrick.com
Drimys winteriDPPH & ABTSEssential oil with α-eudesmol (0.3%) exhibited moderate free radical scavenging (IC₅₀ DPPH: 492.7 μg/ml, ABTS: 203.0 μg/ml). frontiersin.org
Blumea balsamiferaDPPH & ABTSAntioxidant capacity was related to α-eudesmol content. nih.gov
Rhanterium epapposumDPPH & ABTSEssential oil with α-eudesmol (11.98%) showed IC₅₀ values of 517.59 μg/mL (DPPH) and 350.24 μg/mL (ABTS). researchgate.net

While direct studies on α-eudesmol's effect on endogenous antioxidant enzymes are limited, research on its isomer, β-eudesmol, provides valuable insights. In studies using human dermal fibroblasts, β-eudesmol was shown to increase the gene expression of superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial endogenous antioxidant enzymes. d-nb.info Specifically, β-eudesmol treatment was found to counteract the hydrogen peroxide-induced reduction in SOD1 and CAT gene expression, suggesting a protective role against oxidative stress by bolstering the cell's own antioxidant defense system. d-nb.info In a mouse model of sepsis, β-eudesmol treatment also led to increased levels of SOD. researchgate.net Superoxide dismutase is a key enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then further detoxified by enzymes like catalase. biovendor.com The ability to enhance the expression of these enzymes is a significant aspect of the antioxidant capacity of the eudesmol class of compounds.

Neurobiological Investigations

Neuroprotective and Anxiolytic Potential

Pre-clinical studies have highlighted the neuroprotective and anxiolytic-like potential of α-eudesmol. Research suggests that certain terpenoids, including α-eudesmol, may play a role in managing neurodegenerative diseases and mental health conditions. mdpi.com For instance, some studies indicate that β-eudesmol possesses nervous system sedation effects. d-nb.info The anxiolytic effects of some plant extracts containing eudesmol have been partly attributed to their phenolic compounds like rosmarinic acid and caffeic acid, which are known to have antidepressant and anxiolytic-like properties. tandfonline.com The mechanism for these effects may involve the modulation of various neurotransmitter systems, including the GABAergic system, which is a common target for anxiolytic drugs. pnrjournal.com In animal models, plant extracts containing various phytocompounds, including eudesmol, have demonstrated memory-improving and anxiety-reducing effects, potentially through interactions with glutamatergic, serotonergic, cholinergic, and GABAergic systems in the brain. mdpi.com

Effects on Neurite Outgrowth (e.g., in rat pheochromocytoma PC-12 cells)

This compound has been shown to stimulate neurite outgrowth in rat pheochromocytoma (PC-12) cells. sci-hub.seresearchgate.net This process is crucial for neuronal development and regeneration. Studies have demonstrated that at concentrations of 100 and 150 µM, β-eudesmol significantly induces neurite extension in PC-12 cells. researchgate.netresearchgate.net This effect is accompanied by an increase in intracellular calcium concentration. researchgate.netresearchgate.net The promotion of neurite outgrowth suggests that α-eudesmol could be a promising compound for enhancing neural function and understanding the mechanisms of neural differentiation. sci-hub.seresearchgate.netresearchgate.net

Modulation of Neuronal Signaling Pathways (e.g., CREB, MAPK)

The neurobiological effects of α-eudesmol are mediated through the modulation of key neuronal signaling pathways. The induction of neurite outgrowth by β-eudesmol in PC-12 cells is associated with the activation of the mitogen-activated protein kinase (MAPK) pathway. sci-hub.seresearchgate.netresearchgate.net Specifically, β-eudesmol promotes the phosphorylation of both MAPK and the cAMP-responsive element-binding protein (CREB). researchgate.net The phosphorylation of these proteins is a critical step in the signaling cascade that leads to neurite extension. researchgate.net The involvement of the MAPK pathway is further supported by the finding that MAPK kinase inhibitors suppress β-eudesmol-induced neurite outgrowth. researchgate.net Furthermore, β-eudesmol has been found to induce the accumulation of inositol (B14025) phosphates, suggesting the involvement of the phosphoinositide-specific phospholipase C (PI-PLC) pathway in its mechanism of action. mdpi.comresearchgate.net

Interactions with Biological Systems and Signaling Cascades

Modulation of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9, CYP3A4)

This compound has been investigated for its modulatory effects on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various drugs and xenobiotics. Studies have shown that β-eudesmol exhibits weak inhibitory effects on several human recombinant CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4. researchgate.net The most potent inhibitory effects were observed on rCYP2C19 and rCYP3A4. researchgate.net Research indicates that CYP2C19 and CYP3A4 play significant roles in the metabolism of β-eudesmol. nih.govresearchgate.net Prolonged exposure to β-eudesmol in mice led to a downregulation of the expression and activity of mCYP1A2 and mCYP3A11. researchgate.net Given that β-eudesmol is both a substrate and an inhibitor of CYP2C19 and CYP3A4, there is a potential for drug-drug interactions when it is co-administered with other substances metabolized by these enzymes. nih.govresearchgate.net

EnzymeEffect of β-EudesmolIC50 (µM)Reference
CYP1A2 Weak Inhibition>686 researchgate.net
rCYP2C9 Weak Inhibition>686 researchgate.net
rCYP2C19 Inhibition172.7 researchgate.net
rCYP3A4 Inhibition218.6 researchgate.net

Role in Other Key Signaling Pathways (e.g., JAK/STAT, ERK1/2, PI3K/AKT/mTOR, JNK, Notch Signaling Pathway)

The pharmacological activities of α-eudesmol involve the modulation of several other critical signaling cascades. sci-hub.se In the context of cancer, the signaling pathways associated with β-eudesmol's effects include cell cycle control and the PI3K/AKT pathway. nih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases. nih.govmdpi.com

Furthermore, β-eudesmol has been shown to suppress angiogenesis by inhibiting the ERK1/2 and CREB signaling pathways. sci-hub.se The Ras/MAPK pathway, which includes ERK1/2, is activated in certain types of tumors. researchgate.net The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling cascade, can be activated by various cellular stresses. researchgate.net

In cholangiocarcinoma cells, the Notch signaling pathway has been identified as a promising target of β-eudesmol. researchgate.net Studies have shown that β-eudesmol can significantly downregulate the expression of the Notch1 receptor in these cells. researchgate.net The JAK/STAT pathway is another signaling cascade that can be influenced by compounds like β-eudesmol. sci-hub.se

Signaling PathwayRole of α-EudesmolCellular ContextReference
PI3K/AKT/mTOR ModulationCancer nih.gov
ERK1/2 InhibitionAngiogenesis sci-hub.se
CREB SuppressionAngiogenesis sci-hub.se
Notch Signaling Downregulation of Notch1Cholangiocarcinoma researchgate.net
JNK ModulationGeneral researchgate.net
JAK/STAT ModulationGeneral sci-hub.se

Ecological Roles and Agricultural Applications

Role in Plant Defense Mechanisms against Herbivores and Pathogens

Plants have evolved complex defense systems to protect themselves from a multitude of threats, including herbivores and pathogenic microorganisms. Secondary metabolites, such as alpha-eudesmol, are crucial components of these defense mechanisms. The production of such terpenoids can be a constitutive trait or induced in response to an attack. nih.gov

This compound, found in the essential oils of various plants, contributes to their defense against pests and diseases. For instance, it is a component of the chemical arsenal (B13267) that plants deploy to deter feeding by herbivores. The presence of this compound and other structurally related compounds in plant tissues can render them unpalatable or toxic to insects and other herbivores, thus reducing the extent of damage.

The concentration of these defensive compounds can vary depending on environmental factors. For example, in Ocotea indecora, plants grown under direct sunlight showed higher concentrations of oxygenated sesquiterpenes like this compound (27.6%), suggesting that environmental conditions can influence the expression of these chemical defenses. scielo.br

Insect Deterrent and Repellent Activities (e.g., Acaricidal properties against ticks)

One of the most well-documented ecological roles of this compound is its activity as an insect deterrent and repellent. This property is of significant interest for agricultural applications, as it offers a potential alternative to synthetic insecticides.

Eudesmol isomers are known for their repellent activity, particularly against mosquitoes. biocrick.com This has spurred research into using enzymes like this compound synthase as potential catalysts for producing natural repellent products. biocrick.com Essential oils containing this compound have demonstrated repellency against various insects. For instance, the essential oil of Eucalyptus tereticornis, which contains this compound, has shown repellent activity against the mosquito Culex quinquefasciatus. chula.ac.th Similarly, essential oils from plants like Mentha longifolia and Solenostemma imbricata, which also contain this compound, have exhibited significant repellency against Aedes aegypti mosquitoes. nih.gov

Beyond mosquitoes, this compound and related compounds have shown promise in controlling other arthropod pests. Notably, research has highlighted the acaricidal (tick-killing) and repellent properties of certain eudesmol isomers against ticks. For example, (-)-10-epi-γ-eudesmol, isolated from geranium oil, was found to repel 90% of lone star tick nymphs at a concentration of 0.103 mg/cm². acs.org This repellent activity was comparable to the synthetic repellent DEET at similar concentrations. acs.org The essential oil of Epimedium pubescens, containing β-Eudesmol, has also shown repellent effects against the red flour beetle, Tribolium castaneum. researchgate.net

The following table summarizes the repellent and acaricidal activities of essential oils containing eudesmol compounds against various arthropods:

Plant SpeciesTarget ArthropodEudesmol Compound(s) PresentObserved Effect
Pelargonium graveolens (Geranium)Amblyomma americanum (Lone star tick)(-)-10-epi-γ-eudesmol90% repellency at 0.103 mg/cm² acs.org
Eucalyptus tereticornisCulex quinquefasciatus (Southern house mosquito)α-Eudesmol, β-Eudesmol, γ-EudesmolRepellent activity chula.ac.th
Mentha longifoliaAedes aegypti (Yellow fever mosquito)α-EudesmolRepellent activity nih.gov
Solenostemma imbricataAedes aegypti (Yellow fever mosquito)α-EudesmolRepellent activity nih.gov
Epimedium pubescensTribolium castaneum (Red flour beetle)β-EudesmolRepellent effect researchgate.net

Allelopathic Interactions with Other Plant Species

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of biochemicals into the environment. biu-edulab.org.il These chemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. This compound has been identified as a component of essential oils that exhibit allelopathic properties, suggesting its role in mediating plant-plant interactions.

Essential oils rich in sesquiterpenes, including this compound, have been shown to affect the germination and growth of other plant species. For example, the essential oil from the aerial parts of Rhynchosia minima, with this compound as a major constituent, significantly inhibited the germination of the weeds Dactyloctenium aegyptium and Rumex dentatus. researchgate.net This suggests that plants producing this compound may have a competitive advantage by suppressing the growth of nearby competing plants.

Interestingly, the study on Rhynchosia minima also noted that while germination was inhibited, the seedling growth of the tested weeds was stimulated. researchgate.net This highlights the complex nature of allelopathic interactions, where the effect can vary depending on the developmental stage of the target plant.

The allelopathic potential of essential oils is being explored for the development of natural herbicides. nih.gov The phytotoxicity of compounds like this compound can be harnessed to manage weeds in agricultural systems. researchgate.netnih.gov For instance, research has pointed to the significant phytotoxic activity of essential oils containing this compound against various weeds. researchgate.net

Potential as Green Bio-herbicides and Biopesticides in Sustainable Agriculture

The ecological roles of this compound as a plant defense compound, insect repellent, and allelopathic agent underscore its potential for use in sustainable agriculture. The growing demand for environmentally friendly alternatives to synthetic pesticides has driven research into biopesticides, which are derived from natural materials like plants and microorganisms. researchgate.netfrontiersin.orgresearchgate.net

This compound fits the profile of a biochemical biopesticide, which are naturally occurring substances that control pests by non-toxic mechanisms. frontiersin.org Its insect repellent and acaricidal properties make it a promising candidate for the development of bio-insecticides. The use of plant-derived compounds like this compound in pest management can reduce the reliance on conventional pesticides, which are often associated with environmental contamination and the development of pest resistance. frontiersin.orgresearchgate.net

The allelopathic properties of this compound also position it as a potential bio-herbicide. The characterization of such allelochemicals from wild plants opens up new avenues for the biological control of noxious weeds. researchgate.net By incorporating natural compounds that inhibit weed germination and growth, it is possible to develop more sustainable weed management strategies. nih.gov

Advanced Analytical and Research Methodologies

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic and spectrometric methods are fundamental to the analysis of α-eudesmol, providing the means for its separation, identification, and quantification in various matrices, particularly in essential oils.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification of α-eudesmol in volatile mixtures. biocrick.comnih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint.

The identification of α-eudesmol is achieved by comparing its obtained mass spectrum and retention time with those of a reference standard or with data from established mass spectral libraries. researchgate.netbiomedgrid.com For instance, the mass spectrum of eudesmol typically shows a molecular ion peak (M+) at m/z 222, corresponding to its molecular formula C₁₅H₂₆O, and a base peak at m/z 161. mdpi.com Other significant fragment ions can be observed at m/z 189, 133, 107, 91, and 59. mdpi.com

GC-MS has been instrumental in identifying α-eudesmol as a constituent in the essential oils of numerous plants. For example, it has been identified as a major component in the stem oil of Salvia microphylla (21.47%) and in the essential oil of Cymbopogon proximus (5.21%). nih.govscielo.org.mx It has also been detected in the essential oils of agarwood, Baccharis salicifolius, and Rhynchosia minima. biocrick.comresearchgate.net The technique is sensitive enough to detect α-eudesmol even as a minor component in complex mixtures. nih.gov

Table 1: Examples of α-Eudesmol Identification using GC-MS

Plant SourcePercentage of α-Eudesmol in Essential OilReference
Salvia microphylla (stems)21.47% scielo.org.mx
Cymbopogon proximus5.21% nih.gov
Agarwood (Aquilaria malaccensis)8.48% researchgate.net
Baccharis salicifolius6.88% biocrick.com
Rhynchosia minimaMajor component biocrick.com
Camellia nitidissima (barks)8.65% biocrick.com
Thymus mastchina0.2% nih.gov

While GC-MS is excellent for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is often the preferred method for accurate quantification of α-eudesmol. mfd.org.mk In GC-FID, after separation on the column, the eluting compounds are burned in a hydrogen-air flame. This process produces ions that generate a current proportional to the amount of the compound present.

The quantification of α-eudesmol is typically performed by creating a calibration curve with a pure standard of the compound. frontiersin.org The area of the α-eudesmol peak in the sample's chromatogram is then compared to this curve to determine its concentration. This technique has been used to quantify α-eudesmol in the essential oils of various plants, including Salvia microphylla and Plumeria rubra. scielo.org.mxmdpi.com In some cases, when a pure standard is not available, the percentage composition is estimated by area normalization, assuming a response factor of one for all components. oup.com

The combination of GC-MS for identification and GC-FID for quantification provides a powerful and comprehensive approach for analyzing α-eudesmol in complex mixtures. scielo.org.mxresearchgate.netscielo.org.mx

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of α-eudesmol. smolecule.com This technique provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of each proton and carbon atom, respectively. beilstein-journals.org

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. beilstein-journals.orgresearchgate.net For example, COSY spectra show correlations between protons that are coupled to each other, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. beilstein-journals.org This collective data allows for the unambiguous assignment of all atoms in the α-eudesmol structure and confirms its bicyclic eudesmane (B1671778) skeleton and the stereochemistry of its functional groups. smolecule.comebi.ac.uk NMR has been crucial in confirming the structure of α-eudesmol isolated from various natural sources and in characterizing its isomers. beilstein-journals.orgthieme-connect.com

The differentiation of α-eudesmol from its isomers, such as β-eudesmol, γ-eudesmol, and 10-epi-γ-eudesmol, can be challenging due to their similar mass spectra. oup.comacgpubs.org In such cases, the use of Kovats Retention Indices (RI) is a critical tool. wikipedia.org The retention index relates the retention time of a compound to the retention times of n-alkanes eluted under the same chromatographic conditions. embrapa.br

By comparing the experimentally determined RI of an unknown peak to the published RI values for known isomers on a specific GC column (e.g., DB-5 or Carbowax 20M), a more confident identification can be made. pherobase.compherobase.com For example, the retention index for α-eudesmol is different from that of its isomers on the same column, allowing for their separation and individual identification. nih.govoup.com Retention indices are particularly valuable when authentic standards for all possible isomers are not available for direct comparison. acgpubs.org The use of columns with different polarities can further aid in the separation and differentiation of these closely related sesquiterpenoids. mdpi.com

Table 2: Kovats Retention Indices of Eudesmol Isomers on Different GC Columns

CompoundKovats RI on DB-5 ColumnKovats RI on Carbowax 20M ColumnReference
α-Eudesmol16522237 pherobase.com
γ-Eudesmol16302182 pherobase.com

Advanced Molecular and Cellular Biology Techniques for Mechanistic Studies

To move beyond the chemical characterization of α-eudesmol and understand its biological effects at a molecular level, advanced techniques in molecular and cellular biology are employed.

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary gene-editing technology that allows for the precise modification of an organism's DNA. abcam.com In the context of α-eudesmol research, CRISPR-Cas9 can be used for target validation, a crucial step in drug discovery and mechanistic studies. biocompare.comnih.gov

Once a potential protein target for α-eudesmol is identified, CRISPR-Cas9 can be used to knock out the gene that codes for this protein in a cell line or model organism. cd-genomics.com The system works by using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. abcam.com The cell's natural repair mechanisms often result in the inactivation of the targeted gene. abcam.com

If the biological effect of α-eudesmol is diminished or absent in the gene-edited cells compared to normal cells, it provides strong evidence that the knocked-out protein is indeed the direct target of the compound. synthego.com This powerful technique helps to elucidate the molecular pathways through which α-eudesmol exerts its biological activities and validates its potential as a therapeutic agent. smolecule.com

Computational Chemistry and Molecular Docking Studies

Molecular docking is a computational technique widely used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein (receptor). mdpi.com This in silico approach provides valuable insights into the potential mechanisms of action for bioactive compounds like alpha-eudesmol.

Studies have employed molecular docking to investigate the interactions of this compound with various protein targets. For instance, in a study analyzing components of Drimys winteri essential oil, this compound was docked against several proteins, including Cytochrome P450 2C9 (CYP2C9) and the IκBα/NF-κB complex. frontiersin.org The results indicated that this compound exhibited favorable binding energies, suggesting it could act as a potential inhibitor for these targets. frontiersin.org The binding affinity for CYP2C9 was particularly noteworthy, with a calculated binding energy of -7.7 kcal/mol. frontiersin.org Similarly, docking studies on compounds from Saraca asoca reported a binding affinity of -7.2 kcal/mol for this compound with the androgen receptor. japsonline.com

The interactions between this compound and the binding pocket of CYP2C9 were found to be primarily non-covalent, involving π-alkyl and van der Waals forces. frontiersin.org The specific amino acid residues within the binding pocket that interact with this compound have been identified, forming a hydrophobic pocket that facilitates binding. frontiersin.org For the IκBα/NF-κB complex, docking simulations also predicted stable interactions, supporting the potential anti-inflammatory activity of this compound by interfering with this key signaling pathway. d-nb.infofrontiersin.org

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction TypesSource
CYP2C9-7.7Not explicitly listed for α-Eudesmol alone, but part of a group interacting with a hydrophobic pocket.π-alkyl, van der Waals frontiersin.org
IKBα/NF-κB-6.8 (average for oil components)Not specifiedNot specified frontiersin.org
Androgen Receptor-7.2Not specifiedNot specified japsonline.com
Estrogen Receptor Alpha-7.9Not specifiedNot specified japsonline.com
Aromatase-8.2Not specifiedNot specified japsonline.com
17β-HSD1-8.4Not specifiedNot specified japsonline.com
Estrogen Receptor Beta-7.8Not specifiedNot specified japsonline.com
Human PTPN2-29.71Not specifiedNot specified botanicalsciences.com.mx

Computational methods, particularly molecular docking and Density Functional Theory (DFT), are instrumental in elucidating the active sites of target proteins and the reactive regions of ligands like this compound. mdpi.com Docking simulations map the potential binding poses of this compound within a protein's catalytic or allosteric sites. frontiersin.org For example, the active pocket of CYP2C9 that binds to several essential oil components, including this compound, is described as a nonpolar-hydrophobic pocket. frontiersin.org The stability of the ligand-protein complex is determined by interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues lining this pocket. frontiersin.org

DFT calculations further complement these findings by providing insights into the electronic properties of the this compound molecule itself. mdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's chemical reactivity. mdpi.com A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. mdpi.com In a comparative study, this compound was found to have a moderate energy gap, indicating a balance between stability and reactivity, which is a common feature of bioactive molecules. mdpi.com These theoretical calculations help to rationalize the types of interactions observed in docking studies and predict which parts of the this compound structure are most likely to be involved in binding to its molecular targets.

Methodological Considerations for Reproducibility and Validation in Research

Ensuring the reproducibility and validation of research findings is paramount in the study of natural compounds like this compound. The complexity of essential oils and plant extracts, from which this compound is often sourced, necessitates rigorous methodological standards. consensus.app

A critical aspect is the accurate identification and quantification of the compound. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying volatile components, but misidentification can occur due to co-eluting compounds with similar properties. Advanced analytical techniques such as chiral GC-MS or comprehensive two-dimensional gas chromatography (GC×GC) may be required for unambiguous identification, especially when dealing with isomers like alpha-, beta-, and gamma-eudesmol (B72145). For quantification, the validation of analytical methods, such as high-performance liquid chromatography (HPLC), is crucial. sci-hub.se This involves establishing linearity, specificity, precision (both intra-day and inter-day), accuracy, and robustness of the method. sci-hub.se

In computational studies, the choice of software, scoring functions, and parameters for molecular docking can significantly influence the outcome. mdpi.com It is important to validate docking protocols by redocking a known ligand into its crystal structure to ensure the method can accurately reproduce the experimental binding mode. mdpi.com

Furthermore, most of the reported biological activities of this compound are based on preclinical studies, often using essential oils containing a mixture of compounds. consensus.app To validate that this compound is the active constituent, studies using the purified compound are necessary. Synergistic or antagonistic effects from other components in an essential oil can modulate the observed activity. Ultimately, progressing from preclinical findings to potential therapeutic applications requires robust, validated methodologies and, eventually, well-controlled clinical studies. consensus.app

Standardization of Extraction Protocols

The accurate quantification and analysis of this compound from natural sources necessitate the standardization of extraction protocols. Various methods have been employed to extract this sesquiterpenoid, each with distinct advantages and efficiencies. The choice of extraction technique significantly impacts the yield and chemical profile of the extract, thereby influencing the final analytical results.

Commonly utilized methods for extracting this compound and other volatile compounds from plant matrices include hydrodistillation (HD), Soxhlet extraction, and accelerated solvent extraction (ASE). frim.gov.myimist.ma More modern and rapid techniques such as headspace solid-phase microextraction (HS-SPME) are also employed. imist.ma

Research comparing different extraction methods has provided valuable insights into optimizing the recovery of this compound. For instance, a study on gaharu (Aquilaria malaccensis) oil revealed that ASE yielded the highest oil recovery (2.12%) compared to Soxhlet (1.67%) and hydrodistillation (0.18%). frim.gov.my Furthermore, the total percentage of key chemical compounds, including 10-epi-γ-eudesmol (an isomer of eudesmol), was highest in the oil extracted using ASE (21.60%), followed by Soxhlet (9.51%) and hydrodistillation (5.08%). frim.gov.my This suggests that ASE is a more efficient method for obtaining a high yield of gaharu oil rich in these compounds in a shorter time. frim.gov.my

The duration of extraction is another critical parameter. In the hydrodistillation of Blumea balsamifera leaves, it was observed that only 54% of α-eudesmol was collected within the first 6 hours, indicating that longer extraction times are necessary for complete recovery of this compound compared to others like camphor (B46023) and L-borneol (97% recovery in 6 hours). nih.gov Similarly, studies on Cryptomeria japonica have shown that the concentration of α-eudesmol, along with its isomers β-eudesmol and γ-eudesmol, increases gradually during hydrodistillation, reaching a maximum at 120–240 minutes. mdpi.com

The choice of solvent and extraction conditions also plays a crucial role. Natural Deep Eutectic Solvents (NADES) have emerged as a greener alternative to traditional organic solvents, showing enhanced extraction of essential oil components. mdpi.com For example, using a NADES composed of choline (B1196258) chloride and maleic acid resulted in a higher yield of perilla essential oil compared to water. mdpi.com While this study did not specifically quantify this compound, it highlights the potential of NADES in improving the extraction of various terpenoids.

The table below summarizes the findings from a comparative study on extraction methods for gaharu oil. frim.gov.my

Comparison of Extraction Methods for Gaharu Oil

Extraction MethodOil Recovery (%)Total Percentage of 5 Key Compounds (%)Extraction Time
Accelerated Solvent Extraction (ASE)2.1221.6090 minutes
Soxhlet Extraction1.679.5116 hours
Hydrodistillation0.185.0872 hours

Data sourced from a study on Aquilaria malaccensis. frim.gov.my

Standardization also involves optimizing parameters for modern techniques like HS-SPME. Factors such as the type of SPME fiber, equilibration time and temperature, and desorption conditions must be carefully controlled to ensure reproducible and accurate results. imist.maukm.my For instance, in the analysis of Warionia saharea volatiles, the conditions for HS-SPME were optimized by testing different temperatures, equilibration times, and extraction times to maximize the recovery of volatile compounds. imist.ma

Assay Validation and Sensitivity Analyses

Once extracted, the quantification of this compound relies on validated analytical assays. Assay validation is a critical process that ensures the chosen analytical method is suitable for its intended purpose, providing reliable and accurate data. edraservices.nl The validation process typically assesses several performance characteristics, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). invp-lab.comsci-hub.se

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common techniques for the analysis of this compound. frim.gov.mymdpi.comwho.int

Linearity is established by analyzing a series of standard solutions of known concentrations to demonstrate a proportional relationship between the concentration and the instrument's response. For example, a validation study for a cannabinoid analysis method using UHPLC showed an average R-squared (R²) value of 0.9999 over a calibration range of 0.1-100 ppm, indicating excellent linearity. invp-lab.com

Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. In a validation study for (−)-α-bisabolol, a mean recovery of 100.69 ± 1.05% was achieved, demonstrating high accuracy. sci-hub.se

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). A validation summary for a terpene analysis method reported an RSD of less than 1-5% for repeatability, indicating good precision. invp-lab.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank or matrix samples. sci-hub.se In cases where co-elution occurs, as with alpha-cedrene and caryophyllene (B1175711) in one study, a more specific detector like a mass spectrometer (GC-MS) may be required for unambiguous identification. invp-lab.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a terpene analysis method, the LOD and LOQ were found to be 0.1 ppm and 1 ppm, respectively. invp-lab.com These values are crucial for determining the sensitivity of the assay.

The table below provides an example of validation parameters from an analytical method for terpenes. invp-lab.com

Example of Assay Validation Parameters for Terpene Analysis

ParameterResult
Average R²0.994
Calibration Range1-300 ppm
Limit of Quantification (LoQ)1 ppm
Limit of Detection (LoD)0.1 ppm
Accuracy±5%, with an RSD <1-10%
RepeatabilityRSD <1-5%

Data from a method validation summary for cannabis analysis. invp-lab.com

Sensitivity analyses are integral to understanding the capabilities and limitations of an assay. For instance, in the analysis of agarwood oil, SPME-GC-MS was used to detect volatile compounds at different temperatures. ukm.my This study showed that at 80°C, α-eudesmol was among the compounds with the highest abundance, demonstrating the influence of analytical conditions on sensitivity. ukm.my

Furthermore, the choice of analytical technique itself impacts sensitivity. GC-MS is a highly sensitive method capable of identifying and quantifying compounds at very low levels. who.int The use of specific ion monitoring (SIM) mode in GC-MS can further enhance sensitivity for target analytes like this compound.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Elucidation of Underexplored Molecular Mechanisms of Action and Target Identification

While preliminary research has identified several biological effects of alpha-eudesmol, a comprehensive understanding of its molecular interactions remains largely uncharted. Current knowledge indicates that this compound exhibits antimicrobial, cytotoxic, and calcium channel blocking activities. For instance, it has been shown to inhibit Omega-Agatoxin IVA-sensitive calcium channels and induce apoptosis in cancer cells through caspase-mediated pathways. smolecule.com Molecular docking studies have also suggested potential interactions with proteins involved in oxidative stress responses. smolecule.com

However, these findings represent only the initial steps. Future research must delve deeper to identify the full spectrum of its molecular targets. Key areas for investigation include:

Comprehensive Target Profiling: High-throughput screening and proteomics approaches could be employed to identify a wider range of protein binding partners for this compound. This would move beyond the currently known targets and could reveal novel pathways through which it exerts its effects.

Pathway Analysis: Once new targets are identified, detailed investigation into the downstream signaling cascades is crucial. Understanding how this compound modulates these pathways will provide a more complete picture of its mechanism of action. For example, its cytotoxic effects are linked to apoptosis, but the specific upstream triggers and mediators within the apoptotic cascade that are directly modulated by this compound are not fully understood.

Receptor Deorphanization: It is plausible that this compound interacts with orphan receptors, particularly G protein-coupled receptors (GPCRs), given its lipophilic nature. Investigating this possibility could uncover entirely new signaling paradigms for this sesquiterpenoid.

Rational Design and Development of Novel this compound Analogs for Enhanced Activity or Selectivity

The structural framework of this compound, characterized by a bicyclic decalin core and a tertiary alcohol group, provides a versatile scaffold for chemical modification. smolecule.comnih.gov The development of novel analogs through rational design could lead to compounds with enhanced potency, improved selectivity for specific biological targets, or novel functionalities.

The structure-activity relationship (SAR) of eudesmane (B1671778) sesquiterpenoids is an area of active investigation. For example, the biological activities of isomers like beta-eudesmol (B191218) and gamma-eudesmol (B72145) have been studied, revealing that subtle changes in stereochemistry or the position of the double bond can significantly alter their pharmacological profiles. researchgate.netresearchgate.net

Future strategies for analog development should focus on:

Targeted Modifications: Based on a deeper understanding of its molecular targets (as outlined in section 7.1), medicinal chemists can design analogs with modifications aimed at improving binding affinity and specificity. This could involve altering the hydroxyl group, modifying the alkyl substituents, or introducing new functional groups to the decalin skeleton.

Stereochemical Exploration: this compound has defined stereocenters that are crucial for its biological activity. smolecule.com The synthesis and biological evaluation of other stereoisomers of eudesmol could yield compounds with distinct or enhanced properties.

Hybrid Compound Synthesis: Combining the eudesmane scaffold with other pharmacologically active moieties could produce hybrid molecules with dual or synergistic activities.

ParameterDescriptionImplication for Analog Design
Scaffold Bicyclic decalin coreProvides a rigid framework for orienting functional groups.
Hydroxyl Group Tertiary alcohol at C-11 nih.govA key site for modification (e.g., esterification, etherification) to alter polarity and binding interactions.
Double Bond Located between C-3 and C-4 nih.govPosition and saturation can be modified to influence conformation and activity.
Stereochemistry (2R,4aR,8aR) configuration smolecule.comSynthesis of diastereomers and enantiomers is critical to explore the stereochemical requirements for activity.

Strategies for Enhanced Biosynthesis through Metabolic Engineering or Biocatalysis for Sustainable Production

The traditional extraction of this compound from plant sources can be inefficient and ecologically taxing. mdpi.com Advances in synthetic biology and metabolic engineering offer sustainable and scalable alternatives for its production. acs.org The biosynthesis of sesquiterpenoids in engineered microorganisms is a promising approach to meet potential industrial demand. mdpi.comacs.org

The natural biosynthetic pathway involves the enzyme this compound synthase, which converts farnesyl diphosphate (B83284) (FPP) into this compound. smolecule.combiocrick.com Research has focused on engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae to produce various terpenes. acs.orglbl.gov

Key strategies for enhancing production include:

Pathway Optimization: Engineering the upstream mevalonate (B85504) (MVA) pathway in microbial hosts can increase the intracellular pool of the precursor FPP, thereby driving more metabolic flux towards sesquiterpene production. nih.gov

Enzyme Engineering and Discovery: Identifying and characterizing novel, highly efficient this compound synthases from different organisms could boost production yields. biocrick.com Furthermore, protein engineering could be used to improve the catalytic efficiency and stability of existing enzymes.

Host Strain Development: Utilizing robust microbial chassis and optimizing fermentation conditions are crucial for achieving high-titer production. Photosynthetic organisms like microalgae and cyanobacteria are also being explored as sustainable production platforms that can convert CO2 into valuable terpenoids. mdpi.comnih.govbiorxiv.org

Biocatalysis: In addition to whole-cell fermentation, cell-free biocatalytic systems using purified enzymes could be developed for the specific conversion of FPP or other precursors into this compound, potentially offering higher purity and easier downstream processing.

StrategyOrganism/SystemObjective
Heterologous Pathway Expression E. coli, S. cerevisiae lbl.govIntroduce and optimize the MVA pathway and express this compound synthase.
Precursor Supply Enhancement Engineered microbes nih.govIncrease the availability of farnesyl pyrophosphate (FPP).
Photosynthetic Production Cyanobacteria, Microalgae mdpi.comnih.govUtilize CO2 and light for a more sustainable production process.
Enzyme Discovery Streptomyces chartreusis biocrick.comIsolate and characterize new, efficient sesquiterpene synthases.

Integration of this compound and Its Derivatives into Advanced Non-Pharmaceutical Industrial and Agricultural Technologies

Beyond potential therapeutic applications, the physicochemical properties of this compound and its derivatives make them attractive candidates for various industrial and agricultural uses.

Bio-pesticides and Agriculture: Eudesmol isomers are known to possess repellent activity, suggesting their potential as eco-friendly bio-pesticides. biocrick.com Their development could offer an alternative to synthetic pesticides, contributing to more sustainable agricultural practices. Research is needed to determine the specific spectrum of activity against various agricultural pests and to formulate stable and effective delivery systems. The allelopathic potential of essential oils containing this compound has also been noted, which could be harnessed for weed management. biocrick.com

Flavors and Fragrances: As a component of essential oils, this compound contributes to the aromatic profile of many plants. smolecule.com This makes it a valuable compound for the flavor and fragrance industries. Enhanced biosynthetic production methods could provide a stable and cost-effective supply for these markets.

Material Science: While less explored, the integration of terpenoids into polymers and other materials is an emerging field. The reactive hydroxyl group and the hydrocarbon backbone of this compound could potentially be used to synthesize new bio-based polymers or to functionalize existing materials, imparting specific properties such as antimicrobial surfaces or altered hydrophobicity. Further research is required to explore the polymerization potential of this compound and its derivatives and to characterize the properties of such novel materials.

Q & A

Basic Research Questions

Q. What are the established methods for extracting and quantifying alpha-Eudesmol from natural sources?

  • Methodology : this compound is commonly isolated via hydrodistillation or steam distillation from plant matrices (e.g., Atractylodes lancea rhizomes). Quantification typically employs gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., beta-caryophyllene) for calibration . High-performance liquid chromatography (HPLC) coupled with UV detection is also used but requires derivatization due to low UV absorption of sesquiterpenes. Seasonal variations in concentration (e.g., higher yields in female trees during specific growth phases) must be accounted for during sampling .

Q. What are the primary pharmacological properties of this compound reported in preclinical studies?

  • Methodology : Preclinical studies focus on in vitro assays (e.g., anti-inflammatory activity via COX-2 inhibition, cytotoxicity against cancer cell lines) and in vivo models (e.g., rodent neuroprotection assays). Beta-Eudesmol, a structural analog, demonstrates anti-angiogenic effects via CREB pathway suppression, but this compound-specific mechanisms require comparative studies using knockout models or siRNA silencing . Synergistic effects with other compounds (e.g., atractylenolides) should be tested using combinatorial dose-response matrices .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy in complex disease models (e.g., neuroinflammation or viral infection)?

  • Methodology : Use translational models such as LPS-induced neuroinflammation in mice or SARS-CoV-2 pseudovirus entry assays. Include positive controls (e.g., dexamethasone for inflammation) and validate findings via RNA-seq to identify pathway enrichment (e.g., MAPK/NF-κB). Dose optimization should follow OECD guidelines, with pharmacokinetic profiling to assess blood-brain barrier penetration .

Q. How can seasonal variability in this compound content impact reproducibility in pharmacological studies?

  • Methodology : Conduct longitudinal studies with samples collected across seasons (e.g., pre-/post-flowering phases). Use multivariate analysis to correlate environmental factors (temperature, soil pH) with metabolite levels. Standardize extraction protocols to mitigate batch effects, and report seasonal data transparently in supplementary materials .

Q. What strategies resolve contradictory data on this compound’s bioactivity across studies (e.g., divergent IC50 values)?

  • Methodology : Reconcile discrepancies by validating assay conditions (e.g., cell line authenticity, serum concentration). Perform sensitivity analyses to identify confounding variables (e.g., solvent polarity in solubility tests). Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. functional cellular assays) .

Q. How can researchers investigate synergistic interactions between this compound and other phytocompounds?

  • Methodology : Employ factorial design experiments to test combinations (e.g., this compound + atractylenolide I). Use Chou-Talalay synergy indices and transcriptomic profiling to identify co-regulated pathways. Molecular docking can predict binding affinities to shared targets (e.g., ACE2 for antiviral studies) .

Q. What advanced techniques elucidate this compound’s mechanism of action at the molecular level?

  • Methodology : Combine CRISPR-Cas9 gene editing (e.g., CREB or MAPK knockout cells) with live-cell imaging to track real-time signaling. Use surface plasmon resonance (SPR) for binding affinity measurements and cryo-EM for structural insights into target complexes (e.g., viral proteases) .

Q. How can this compound’s pharmacokinetic properties be optimized for therapeutic development?

  • Methodology : Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability. Use LC-MS/MS for plasma pharmacokinetic profiling in rodent models, and apply PBPK modeling to predict human dosing. Monitor metabolite stability via hepatic microsome assays .

Methodological Best Practices

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw chromatograms and spectral data in repositories like MetaboLights .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics approval for protocols involving animal models or human cell lines .
  • Statistical Rigor : Pre-specify analysis plans (e.g., ANOVA with Tukey post-hoc tests) and include power calculations to justify sample sizes. Report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.